S-Methyl thioacetate

Descripción

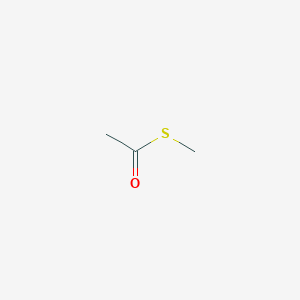

Structure

3D Structure

Propiedades

IUPAC Name |

S-methyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6OS/c1-3(4)5-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATSQCXMYKYFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073264 | |

| Record name | Ethanethioic acid, S-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid | |

| Record name | S-Methyl thioacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | S-Methyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/112/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

95.00 to 96.00 °C. @ 760.00 mm Hg | |

| Record name | S-Methyl thioacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in oil and alcohol | |

| Record name | S-Methyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/112/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.817-0.825 | |

| Record name | S-Methyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/112/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1534-08-3 | |

| Record name | S-Methyl thioacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1534-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl thioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001534083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethioic acid, S-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-METHYL THIOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF2D4MWX79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Methyl thioacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

S-Methyl Thioacetate: A Technical Guide to Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract: S-Methyl thioacetate (B1230152) (CH₃C(O)SCH₃) is an organosulfur compound belonging to the thioester class.[1][2] It is a colorless to pale yellow liquid recognized by its potent, malodorous smell, which contributes to the flavor and aroma profiles of various foods like cheese and onions when highly diluted.[3][4] Beyond its role in the flavor and fragrance industry, S-Methyl thioacetate serves as a versatile synthetic intermediate in organic chemistry.[5][6] Its thioester functional group offers a unique reactive site for constructing more complex molecules, including sulfur-containing compounds and various bioactive molecules.[6][7][8] This document provides an in-depth overview of its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis.

Chemical Structure and Identification

This compound is the S-methyl ester of ethanethioic acid.[9] The core structure consists of an acetyl group (CH₃C=O) bonded to a methylthio group (-SCH₃) via the sulfur atom, forming a thioester linkage.[4][5] This is distinct from its constitutional isomer, O-methyl thioacetate, which is not found in nature and has been a subject of theoretical studies.[3] The presence of the sulfur atom, which is larger and more polarizable than oxygen, significantly influences the reactivity of the adjacent carbonyl group.[6]

Key Identifiers:

-

IUPAC Name: S-methyl ethanethioate[9]

-

Synonyms: Methyl thioacetate, Ethanethioic acid, S-methyl ester, Thioacetic acid S-methyl ester[4][10]

-

Molecular Formula: C₃H₆OS[3]

Physicochemical Properties

This compound is a highly flammable liquid that can form explosive mixtures with air.[11][12] It is generally soluble in organic solvents and is considered immiscible in water.[4][12] The quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1534-08-3 | [3] |

| Molecular Weight | 90.14 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Malodorous, sulfurous, reminiscent of garlic or onion | [3][4] |

| Density | 1.013 g/cm³ | [3] |

| Boiling Point | 96–99 °C (205–210.2 °F) | [3][12] |

| Flash Point | 12 °C (53.6 °F) | [12][13] |

| Water Solubility | Immiscible (Predicted: 26.8 g/L) | [2][12] |

| logP | 0.27 (ALOGPS), 0.68 (ChemAxon) | [2] |

| Polar Surface Area | 17.07 Ų | [2] |

| Refractivity | 23.71 m³·mol⁻¹ | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for this compound, providing detailed information about its molecular structure.[14]

-

Infrared (IR) Spectroscopy: IR and Raman spectra have been extensively studied.[15] The stretching force constant for the carbonyl group (C=O) in thioesters is found to be very similar to that in ketones. A key finding is that the C(O)-S bond shows no significant double-bond character, which is critical for understanding its reactivity.[15]

-

Mass Spectrometry (MS): Mass spectral data is available through resources like the NIST WebBook, which aids in molecular weight determination and fragmentation analysis.[10] Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for its identification, particularly in complex mixtures.[16]

Experimental Protocols: Synthesis

This compound can be synthesized through several routes. The following protocols detail common laboratory methods.

Method 1: S-Alkylation of Alkyl Halides

This method involves a nucleophilic substitution (SN2) reaction where a thioacetate salt displaces a halide from an alkyl halide.[7] While the reference protocol is for general thioacetate synthesis, it is directly applicable for producing this compound by using a methyl halide.

Materials:

-

Methyl halide (e.g., methyl iodide, methyl bromide) (1.0 equivalent)

-

Potassium thioacetate (KSAc) (1.5 equivalents)

-

Solvent (e.g., Dimethylformamide - DMF)

-

Brine solution

-

Hexanes

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate[7]

Procedure:

-

In a round-bottom flask, dissolve potassium thioacetate (1.5 eq.) in DMF (10 volumes).

-

Add the methyl halide (1.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor reaction progress via thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a brine solution.

-

Extract the aqueous layer multiple times with hexanes (e.g., 3 x 10 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the crude product using column chromatography on silica (B1680970) gel.[7]

Caption: S-Alkylation Synthesis Workflow.

Method 2: CDI-Promoted Synthesis from Carboxylic Acid

A metal-free, room temperature protocol uses 1,1'-Carbonyldiimidazole (CDI) to activate a carboxylic acid, which then reacts with a sulfur source. This ex-situ method is notable for its mild conditions.[8]

Materials:

-

Acetic Acid (1.0 mmol)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 mmol)

-

Acetonitrile (CH₃CN)

-

S-alkylisothiourea salt (source of methanethiol) (1.2 mmol)

-

2 M Sodium Hydroxide (NaOH)[8]

Procedure: This protocol is performed in a two-chamber reactor.

-

Chamber 1 (Activation):

-

Add acetic acid (1.0 mmol) and CDI (1.2 mmol) to 1.0 mL of acetonitrile.

-

Stir the mixture at room temperature (~30 °C) for 1 hour.

-

-

Chamber 2 (Thiol Generation):

-

After the 1-hour activation, add S-alkylisothiourea salt (1.2 mmol) and 1.0 mL of 2 M NaOH to the second chamber. This generates methanethiol (B179389) in situ.

-

-

Reaction:

-

The generated methanethiol reacts with the activated acetic acid.

-

Stir the entire system at room temperature for 3 hours to complete the formation of this compound.[8]

-

Caption: CDI-Promoted Ex-Situ Synthesis Workflow.

Reactivity and Applications

The thioester functional group is the center of this compound's reactivity. It serves as a key intermediate in organic synthesis.[6]

-

Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, making it a valuable building block for various sulfur-containing compounds.[4][5]

-

Precursor to Thiols: Thioacetates are stable precursors to thiols, which are important functional groups in many biologically active molecules.[7]

-

Flavor & Fragrance: It is used as a flavoring agent in the food industry and as a component in fragrances.[5][9]

Safety Information

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is a highly flammable liquid and vapor.[11] It is toxic if inhaled or in contact with skin and causes serious eye irritation.[11][12]

-

Handling Precautions: Handle in a well-ventilated area using personal protective equipment (gloves, eye protection).[17] Keep away from heat, sparks, open flames, and other ignition sources.[17] Use non-sparking tools and take precautionary measures against static discharge.[11] All metal parts of equipment should be grounded.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Store locked up.[11]

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031189) [hmdb.ca]

- 2. Showing Compound this compound (FDB003209) - FooDB [foodb.ca]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CAS 1534-08-3: this compound | CymitQuimica [cymitquimica.com]

- 5. CAS 1534-08-3: this compound | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C3H6OS | CID 73750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl thiolacetate [webbook.nist.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. S-甲基硫代乙酸酯 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 14. This compound(1534-08-3) 1H NMR [m.chemicalbook.com]

- 15. Infrared and Raman spectra of this compound: toward an understanding of the biochemical reactivity of esters of coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. echemi.com [echemi.com]

S-Methyl Thioacetate: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of S-Methyl Thioacetate (B1230152), covering its physicochemical properties, synthesis protocols, and its role in biochemical pathways.

Core Data Presentation

S-Methyl thioacetate (SMTA) is an organosulfur compound with the chemical formula C₃H₆OS. It is a colorless to pale yellow liquid known for its characteristic sulfurous odor.

Physical and Chemical Constants of this compound

| Property | Value | Source(s) |

| CAS Number | 1534-08-3 | Multiple sources |

| Molecular Formula | C₃H₆OS | Multiple sources |

| Molecular Weight | 90.14 g/mol | Multiple sources |

| Density | 1.013 - 1.024 g/cm³ | [1],[2] |

| Melting Point | 96-99 °C | [1],[3] |

| Boiling Point | 97-99 °C | [3] |

| Flash Point | 12 °C (53.6 °F) | [4],[2] |

| Refractive Index | 1.464 | [2] |

| Solubility | Soluble in organic solvents | [5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are summaries of key experimental protocols.

Synthesis from Acetylene and Methane Thiol

This method describes the formation of this compound under hydrothermal conditions, relevant to prebiotic chemistry studies.

Materials:

-

Nickel sulfate (B86663) hexahydrate (NiSO₄ · 6H₂O)

-

Sodium sulfide (B99878) (Na₂S) solution (1M)

-

Sodium hydroxide (B78521) (NaOH) solution (1M)

-

Deionized water (H₂O)

-

Methanethiol (CH₃SH)

-

Acetylene (HC≡CH)

-

Carbon monoxide (CO) (optional)

-

125 ml serum bottles

Procedure:

-

A 125 ml serum bottle is charged with 2.0 mmol of NiSO₄ · 6H₂O.

-

The bottle is sealed with a silicon stopper and deaerated.

-

The following are added to the bottle: 1.5 ml of 1M Na₂S, 0.6 mL of 1M NaOH, and 7.9 mL of H₂O.

-

25 mL of CH₃SH and 90 mL of HC≡CH are introduced into the reaction vessel. Alternatively, 45 mL of HC≡CH and 45 mL of CO can be used.

-

The reaction is carried out for 1 day at 105 °C.

-

The product, this compound, is identified by GC-MS after ethyl acetate (B1210297) extraction.[6]

General Synthesis of S-Aryl Thioacetates (Adaptable for this compound)

This protocol outlines a general method for the synthesis of thioacetates from a thiol and an acetylating agent.

Materials:

-

2-Methylbenzenethiol (or Methanethiol for SMTA)

-

Acetyl chloride or Acetic anhydride

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM) or Diethyl ether (anhydrous solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 eq) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base (1.1 eq), followed by the dropwise addition of the acetylating agent (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

Signaling Pathways and Logical Relationships

This compound is implicated in several fundamental biochemical pathways, primarily related to sulfur and carbon metabolism.

Role in the Reductive Acetyl-CoA Pathway

This compound is considered a precursor to Acetyl-Coenzyme A (Acetyl-CoA), a central molecule in cellular metabolism. The reductive acetyl-CoA pathway is a key carbon fixation route in some microorganisms.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0031189) [hmdb.ca]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Buy this compound | 1534-08-3 [smolecule.com]

- 6. researchgate.net [researchgate.net]

S-Methyl Thioacetate in Plants: A Technical Guide to its Natural Occurrence, Analysis, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl thioacetate (B1230152) (CH₃C(O)SCH₃), a volatile organosulfur compound, is a naturally occurring metabolite in a variety of plant species. While often associated with a pungent, sulfurous odor in its pure form, it contributes to the complex flavor and aroma profiles of several consumed plants, notably within the Allium and Solanum genera. This technical guide provides a comprehensive overview of the current scientific understanding of S-Methyl thioacetate in the botanical realm. It details its presence in various plant species, outlines established analytical methodologies for its extraction and quantification, and explores its putative biosynthetic pathways. This document is intended to serve as a valuable resource for researchers in phytochemistry, food science, and drug development who are investigating the roles of sulfur-containing compounds in plants.

Natural Occurrence of this compound in Plants

This compound has been identified as a volatile component in a range of plant species. Its presence is particularly noted in plants that are known for their characteristic sulfurous aromas. To date, the documented presence of this compound includes, but is not limited to, the species listed in the table below. While its presence has been confirmed in these plants, comprehensive quantitative data across a wide variety of species remains an area of active research.

| Plant Species | Common Name | Plant Part | Reference(s) |

| Allium cepa | Onion | Bulb | [1][2] |

| Solanum lycopersicum | Tomato | Fruit | [1][3] |

| Fragaria spp. | Strawberry | Fruit | [4] |

Table 1: Documented Natural Occurrence of this compound in Plants. This table summarizes plant species in which this compound has been qualitatively identified.

Experimental Protocols for Analysis

The analysis of this compound in plant matrices is primarily accomplished through gas chromatography-mass spectrometry (GC-MS), often preceded by a headspace solid-phase microextraction (HS-SPME) step for the extraction and concentration of this volatile compound.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly suitable for the analysis of volatile and semi-volatile organic compounds in complex matrices like plant tissues.

Protocol:

-

Sample Preparation: A known weight of fresh plant material (e.g., 1-5 g of homogenized tissue) is placed into a headspace vial (e.g., 20 mL).

-

Internal Standard: An appropriate internal standard (e.g., ethyl methyl sulfide) can be added to the sample for quantification purposes.

-

Equilibration: The vial is sealed and incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

-

Desorption: The fiber is then retracted and immediately inserted into the heated injection port of a GC-MS for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for the separation and identification of volatile compounds like this compound.

Typical GC-MS Parameters:

-

Injector: Splitless mode, temperature ~250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: An initial temperature of ~40°C held for a few minutes, followed by a ramp to a final temperature of ~250°C. The specific ramp rates and hold times need to be optimized for the specific sample matrix and analytes of interest.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. The mass range is typically scanned from m/z 40 to 300.

-

Identification: Compound identification is achieved by comparing the obtained mass spectrum and retention time with those of an authentic this compound standard and by matching against mass spectral libraries (e.g., NIST).

Biosynthesis of this compound in Plants

The precise enzymatic pathway for the biosynthesis of this compound in plants has not been fully elucidated. However, based on the known metabolism of sulfur-containing compounds, a plausible pathway can be proposed. The biosynthesis is believed to proceed from the amino acid methionine, which serves as the primary precursor for many volatile sulfur compounds in plants.

The key intermediates are methanethiol (B179389) (methyl mercaptan) and an activated acetyl group donor, most likely acetyl-Coenzyme A (acetyl-CoA).

Caption: Putative biosynthetic pathway of this compound in plants.

Pathway Description:

-

Formation of Methanethiol: Methionine is converted to methanethiol. This reaction can be catalyzed by enzymes such as methionine γ-lyase. The presence and activity of such enzymes can vary between plant species and tissues.

-

Thioesterification: Methanethiol then reacts with acetyl-CoA in a thioesterification reaction to form this compound. This step is likely catalyzed by a specific acetyltransferase, tentatively named "methanethiol acetyltransferase." While various acyl-CoA thioesterases and transferases have been characterized in plants, the specific enzyme responsible for this reaction has yet to be definitively identified.[5][6][7][8]

Potential Roles in Plants

The biological function of this compound in plants is not yet well understood. As a volatile organic compound, it may play a role in:

-

Plant Defense: Volatile sulfur compounds are known to be involved in plant defense mechanisms against herbivores and pathogens.[9]

-

Allelopathy: It may act as an allelochemical, influencing the growth of neighboring plants.

-

Pollinator/Herbivore Attraction/Repulsion: The characteristic odor of this compound could play a role in mediating interactions with insects.

-

Flavor and Aroma: In fruits and vegetables, it contributes to the overall sensory profile, which can be a key factor for seed dispersal by animals.

Future Research Directions

Further research is needed to fully understand the significance of this compound in the plant kingdom. Key areas for future investigation include:

-

Quantitative Surveys: Comprehensive studies to quantify the concentration of this compound across a wider range of plant species and in different plant tissues and developmental stages.

-

Enzyme Identification and Characterization: The definitive identification and characterization of the enzymes involved in the biosynthesis of this compound in plants.

-

Functional Genomics: The use of genetic and molecular tools to elucidate the specific biological roles of this compound in plant growth, development, and interaction with the environment.

-

Pharmacological Potential: Investigation into the potential bioactivities of this compound that could be relevant for drug development.

Conclusion

This compound is a naturally occurring volatile sulfur compound found in several plant species, contributing to their chemical profiles. While analytical methods for its detection are established, there is a significant opportunity for further research to quantify its abundance, fully elucidate its biosynthetic pathway, and understand its ecological and physiological roles in plants. Such knowledge will not only enhance our fundamental understanding of plant biochemistry but may also open new avenues for applications in the food, agriculture, and pharmaceutical industries.

References

- 1. Biochemical and molecular characterization of ACH2, an acyl-CoA thioesterase from Arabidopsis thaliana [pubmed.ncbi.nlm.nih.gov]

- 2. An S-methyltransferase that produces the climate-active gas dimethylsulfide is widespread across diverse marine bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of an Acyl-Coenzyme A Thioesterase Associated with the Envelope of Spinach Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phylogenetic and experimental characterization of an acyl-ACP thioesterase family reveals significant diversity in enzymatic specificity and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of an acyl-coenzyme a thioesterase associated with the envelope of spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Biosynthesis of S-Methyl Thioacetate: A Technical Guide for Researchers

For correspondence: [AI Assistant Contact Information]

Abstract

S-Methyl thioacetate (B1230152) (SMTA) is a volatile sulfur compound contributing to the characteristic aroma of various foods and playing a role in microbial metabolism. Its biosynthesis is of significant interest to researchers in the fields of food science, microbiology, and drug development. This technical guide provides an in-depth overview of the core biosynthetic pathway of S-Methyl thioacetate, detailing both enzymatic and spontaneous routes of formation. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the key processes involved.

Introduction

This compound is a thioester with the chemical formula CH₃C(O)SCH₃. It is naturally found in various plants, such as onions and tomatoes, and is a key flavor component in certain cheeses.[1] The biosynthesis of this compound is primarily understood through microbial pathways, where it is synthesized from the precursors methanethiol (B179389) and acetyl-coenzyme A (acetyl-CoA). This guide will explore the enzymatic and non-enzymatic synthesis of SMTA, focusing on the key enzymes and reaction conditions.

Biosynthesis Pathway of this compound

The formation of this compound can occur through two primary routes: an enzymatic pathway and a spontaneous chemical reaction. The availability of the precursor molecules, methanethiol and acetyl-CoA, is the rate-limiting step in both pathways.

Precursor Synthesis: Methanethiol

Methanethiol is a crucial precursor for SMTA synthesis. In many microorganisms, it is produced from the degradation of L-methionine. The key enzyme in this conversion is L-methionine γ-lyase (MGL) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. MGL catalyzes the α,γ-elimination of L-methionine to produce methanethiol, α-ketobutyrate, and ammonia.[1][2]

Precursor Synthesis: Acetyl-CoA

Acetyl-CoA is a central metabolite in cellular metabolism, derived from various sources such as glycolysis, fatty acid oxidation, and the catabolism of certain amino acids. Its availability is crucial for the synthesis of this compound.

Enzymatic Synthesis of this compound

The enzymatic synthesis of SMTA involves the transfer of an acetyl group from acetyl-CoA to methanethiol. This reaction is catalyzed by a class of enzymes known as coenzyme A (CoA) transferases .[2] This enzymatic pathway is considered the predominant route of SMTA formation under physiological conditions in various microorganisms, including the yeast Geotrichum candidum and the bacterium Brevibacterium linens.[1][3][4]

Spontaneous Synthesis of this compound

In addition to the enzymatic pathway, this compound can also be formed through a spontaneous, non-enzymatic chemical reaction between methanethiol and acetyl-CoA. The rate of this spontaneous reaction is influenced by factors such as pH and temperature.

Quantitative Data

The following tables summarize the key quantitative data related to the biosynthesis of this compound.

Table 1: Kinetic Parameters of L-methionine γ-lyase from Brevibacterium linens

| Parameter | Value | Reference |

| Kₘ for L-methionine | 6.12 mM | [1] |

| Vₘₐₓ | 7.0 µmol min⁻¹ mg⁻¹ | [2] |

| Optimal pH | 7.5 - 8.0 | [1][5] |

| Optimal Temperature | 25 °C | [1] |

| pH Stability | 6.0 - 8.0 (for 24h) | [2] |

Table 2: Conditions Favoring Enzymatic vs. Spontaneous Synthesis of this compound in Geotrichum candidum

| Condition | Enzymatic Synthesis | Spontaneous Synthesis | Reference |

| pH | Optimal around 7.0 | Favored at more acidic or alkaline pH | [6] |

| Temperature | Occurs between 25-45°C | Increases with temperature, maximal at 56°C | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Purification of L-methionine γ-lyase from Brevibacterium linens

This protocol is adapted from Dias and Weimer (1998).[1]

Materials:

-

Brevibacterium linens BL2 cell culture

-

50 mM Potassium Phosphate (KP) buffer (pH 7.2) containing 1 mM PMSF, 1 mM EDTA, 0.02 mM PLP, 2% ethanol

-

DNase I

-

Chromatography resins (e.g., DEAE-Sepharose, Phenyl-Sepharose, and a gel filtration column)

-

Bradford reagent for protein quantification

Procedure:

-

Cell Lysis: Harvest B. linens cells by centrifugation and wash with 50 mM KP buffer. Resuspend the cell pellet in KP buffer containing lysozyme and incubate at 37°C for 1 hour. Add DNase I and incubate for an additional 30 minutes.

-

Ammonium Sulfate Precipitation: Bring the cell lysate to 40% saturation with ammonium sulfate and stir for 1 hour. Centrifuge to remove precipitate. Increase the ammonium sulfate saturation of the supernatant to 70% and stir for 1 hour. Collect the precipitate by centrifugation.

-

Dialysis: Resuspend the pellet in a minimal volume of 50 mM KP buffer and dialyze against the same buffer overnight.

-

Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-Sepharose column equilibrated with 50 mM KP buffer. Elute the protein with a linear gradient of NaCl (0-0.5 M) in the same buffer.

-

Hydrophobic Interaction Chromatography: Pool the active fractions and apply to a Phenyl-Sepharose column equilibrated with 50 mM KP buffer containing 1 M (NH₄)₂SO₄. Elute with a decreasing linear gradient of (NH₄)₂SO₄ (1-0 M).

-

Gel Filtration Chromatography: Concentrate the active fractions and apply to a gel filtration column (e.g., Sephacryl S-200) equilibrated with 50 mM KP buffer.

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Assay for L-methionine γ-lyase Activity

This assay measures the production of α-ketobutyrate from the enzymatic degradation of L-methionine.[1]

Materials:

-

Purified L-methionine γ-lyase

-

50 mM Potassium Phosphate (KP) buffer (pH 7.5)

-

10 mM L-methionine solution

-

0.02 mM Pyridoxal 5'-phosphate (PLP) solution

-

5% Trichloroacetic acid (TCA)

-

3-methyl-2-benzothiazolone hydrazone (MBTH) solution

Procedure:

-

Prepare the reaction mixture containing 50 mM KP buffer (pH 7.5), 10 mM L-methionine, and 0.02 mM PLP.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate the reaction mixture at 25°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 5% TCA.

-

Centrifuge to pellet the precipitated protein.

-

To the supernatant, add MBTH solution and incubate to allow for color development.

-

Measure the absorbance at the appropriate wavelength to quantify the amount of α-ketobutyrate formed.

Assay for Acetyl-CoA Dependent Acetyltransferase Activity

This is a general fluorometric assay suitable for measuring the activity of acetyltransferases involved in this compound synthesis.[7]

Materials:

-

Purified acetyltransferase enzyme

-

Acetyl-CoA

-

Methanethiol (or a suitable analog)

-

Acetyltransferase Assay Buffer

-

Fluorometric detection reagent

Procedure:

-

Prepare a reaction mix containing the acetyltransferase, its acceptor substrate (methanethiol), and Acetyl-CoA in the assay buffer.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

At specific time points (for kinetic analysis) or at the end of the reaction, add the detection reagent.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

A blank reaction without the enzyme or substrate should be run as a control.

Analysis of this compound by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is used for the detection and quantification of volatile sulfur compounds like this compound.[6][8][9]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Headspace autosampler

-

SPME fiber (e.g., Carboxen/PDMS)

Procedure:

-

Sample Preparation: Place the liquid or solid sample in a headspace vial and seal it.

-

Equilibration: Incubate the vial at a specific temperature for a set time to allow volatile compounds to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.

-

Desorption and Analysis: Retract the fiber and insert it into the hot GC inlet, where the adsorbed compounds are desorbed and separated on the GC column.

-

Detection: The separated compounds are detected by the mass spectrometer, allowing for identification and quantification based on their mass spectra and retention times.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Biosynthesis pathway of this compound.

References

- 1. Purification and Characterization of l-Methionine γ-Lyase from Brevibacterium linens BL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and characterization of L-methionine gamma-lyase from brevibacterium linens BL2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of S-Methylthioacetate by Brevibacterium linens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of S-Methylthioacetate by Brevibacterium linens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of methanethiol from methionine by Brevibacterium linens CNRZ 918 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid Analysis of 27 Volatile Sulfur Compounds in Wine by Headspace Solid-Phase Microextraction Gas Chromatography Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 7. Acetyltransferase Activity Assay Kit (Fluorometric) (ab204536) | Abcam [abcam.com]

- 8. iwaponline.com [iwaponline.com]

- 9. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of S-Methyl Thioacetate from Acetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl thioacetate (B1230152), a key organosulfur compound, serves as a versatile intermediate in organic synthesis and is a significant component in the flavor and fragrance industry. This technical guide provides a comprehensive overview of its synthesis from acetic anhydride (B1165640), with a focus on the reaction with sodium thiomethoxide. This document furnishes a detailed experimental protocol, a summary of quantitative data, and a logical workflow for the synthesis, purification, and analysis of S-Methyl thioacetate.

Introduction

Thioesters are a class of organosulfur compounds analogous to esters, where a sulfur atom replaces the oxygen in the ester linkage. This compound (CH₃C(O)SCH₃) is a simple yet important thioester, valued for its role as a building block in the synthesis of more complex molecules. The reaction of an acid anhydride, such as acetic anhydride, with a thiol or its corresponding salt is a common and effective method for the preparation of thioesters. This guide focuses on the synthesis of this compound from acetic anhydride, a readily available and cost-effective starting material.

Reaction Mechanism

The synthesis of this compound from acetic anhydride and a sulfur nucleophile, such as sodium thiomethoxide (NaSCH₃) or methanethiol (B179389) (CH₃SH) in the presence of a base, proceeds via a nucleophilic acyl substitution reaction.

Logical Reaction Pathway:

The reaction involves the nucleophilic attack of the thiomethoxide anion on one of the carbonyl carbons of acetic anhydride. This is followed by the departure of the acetate (B1210297) anion as a leaving group, resulting in the formation of this compound and sodium acetate.

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound from Acetic Anhydride and Sodium Thiomethoxide

This protocol is based on the reaction conditions reported by Suzuki, Shigenori; Hisamichi, Kanehiko; and Endo, Katsuya in Heterocycles (1993).[1]

Materials:

-

Sodium thiomethoxide (NaSCH₃)

-

Acetic anhydride ((CH₃CO)₂O)

-

Deionized water

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium thiomethoxide in deionized water.

-

Addition of Acetic Anhydride: While stirring, slowly add acetic anhydride to the solution. An exothermic reaction may occur, so the addition rate should be controlled to maintain the desired temperature.

-

Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature for 2 hours with continuous stirring.[1]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Further purification can be achieved by distillation if necessary.

-

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound from acetic anhydride.

| Sulfur Source | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium thiomethoxide | Acetic anhydride | Water | 60-70 | 2 | 42 | Suzuki, S.; Hisamichi, K.; Endo, K. Heterocycles1993 , 35 (2), 895-900.[1] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2: General workflow for the synthesis of this compound.

Safety Considerations

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Thiomethoxide and Methanethiol: Sodium thiomethoxide is a strong base and moisture-sensitive. Methanethiol, which can be released from its salt, is a toxic and flammable gas with a strong, unpleasant odor. All manipulations should be performed in a fume hood.

-

Organic Solvents: Diethyl ether is highly flammable. Ensure there are no ignition sources nearby during its use.

Conclusion

The synthesis of this compound from acetic anhydride and sodium thiomethoxide provides a direct and accessible route to this valuable thioester. The procedure outlined in this guide, based on established reaction conditions, offers a reliable method for its preparation. Further optimization of reaction parameters, such as solvent and temperature, could potentially lead to improved yields. This technical guide serves as a foundational resource for researchers and professionals engaged in organic synthesis and drug development, enabling the efficient production of this compound for various applications.

References

An In-depth Technical Guide to the Laboratory Preparation of S-Methyl Thioacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of established laboratory methods for the synthesis of S-Methyl thioacetate (B1230152) (CH₃COSCH₃), a valuable intermediate in organic synthesis.[1] The document outlines two primary, reliable synthetic routes, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid in practical application.

S-Methyl thioacetate, a thioester compound, is recognized for its utility as a building block in the creation of more complex, sulfur-containing molecules.[1] Its thioester functional group offers a reactive site for various nucleophilic substitution reactions, making it a versatile reagent in pharmaceutical research and fine chemical synthesis.[1]

Synthetic Pathways Overview

The laboratory preparation of this compound can be effectively achieved through several synthetic strategies. The most common and practical approaches involve the acylation of a methylthiolate source or the alkylation of a thioacetate salt. This guide will focus on two such methods:

-

Synthesis from Acetic Anhydride (B1165640) and Sodium Thiomethoxide: This method involves the reaction of an accessible acylating agent, acetic anhydride, with a strong nucleophile, sodium thiomethoxide.

-

Synthesis via S-Alkylation of Potassium Thioacetate: This classic SN2 reaction utilizes potassium thioacetate as the nucleophile to displace a halide from methyl iodide.

The following sections provide detailed procedural information for each of these synthetic routes.

Method 1: Synthesis from Acetic Anhydride and Sodium Thiomethoxide

This pathway provides a direct route to this compound through the nucleophilic acyl substitution of acetic anhydride by sodium thiomethoxide. The reaction is typically conducted in an aqueous medium.

Reaction Scheme

(CH₃CO)₂O + NaSCH₃ → CH₃COSCH₃ + CH₃COONa

Quantitative Data

| Parameter | Value | Reference |

| Yield | 42% | [2] |

| Reaction Temperature | 60 - 70 °C | [2] |

| Reaction Time | 2 hours | [2] |

| Solvent | Water | [2] |

Experimental Protocol

Materials:

-

Acetic anhydride ((CH₃CO)₂O)

-

Sodium thiomethoxide (NaSCH₃)

-

Deionized Water

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve sodium thiomethoxide in deionized water.

-

To this stirring solution, add acetic anhydride dropwise. An exothermic reaction may be observed; maintain the desired temperature with a water bath if necessary.

-

Once the addition is complete, heat the reaction mixture to 60-70 °C and maintain it for 2 hours with continuous stirring.[2]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by fractional distillation.

Workflow Diagram

Caption: Synthesis of this compound from acetic anhydride.

Method 2: Synthesis via S-Alkylation of Potassium Thioacetate

This method is a robust and widely used procedure for the synthesis of thioacetates.[3] It proceeds via a nucleophilic substitution (SN2) mechanism, where the thioacetate anion displaces the iodide from methyl iodide.[3]

Reaction Scheme

CH₃COSK + CH₃I → CH₃COSCH₃ + KI

Quantitative Data

| Parameter | Value | Reference |

| Typical Reaction Time | 1-2 hours | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Solvent | Dimethylformamide (DMF) or Methanol | [3] |

Experimental Protocol

Materials:

-

Potassium thioacetate (KSAc)

-

Methyl iodide (CH₃I)

-

Dimethylformamide (DMF) or Methanol

-

Brine solution

-

Hexanes (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve potassium thioacetate (1.5 equivalents) in the chosen solvent (e.g., DMF, 10 volumes).[3]

-

To this solution, add methyl iodide (1.0 equivalent).[3]

-

Stir the reaction mixture at room temperature for 1-2 hours.[3]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, quench the reaction by adding brine solution.[3]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with hexanes (3 x 10 mL).[3]

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.[3]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.[3]

-

If necessary, purify the crude product by column chromatography on silica (B1680970) gel or by fractional distillation.[3]

Logical Relationship Diagram

Caption: Reactants and products in the SN2 synthesis of this compound.

References

S-Methyl Thioacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl thioacetate (B1230152) (SMTA) is an organosulfur compound with the chemical formula CH₃C(O)SCH₃.[1] This technical guide provides an in-depth overview of S-Methyl thioacetate, covering its discovery and history, physicochemical properties, synthesis methodologies, and analytical characterization. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and other relevant fields. Detailed experimental protocols for key synthesis methods are provided, and quantitative data are summarized in structured tables. Additionally, a conceptual workflow for its synthesis is presented using a Graphviz diagram.

Introduction

This compound, also known as methyl thioacetate or S-methyl ethanethioate, is a simple thioester that has garnered interest in various scientific domains.[2][3] It is a colorless to pale yellow liquid with a characteristic pungent odor.[3] In nature, it is found in a variety of plants and foodstuffs, contributing to the flavor and aroma profiles of products such as cheese, coffee, and onions.[1][2][4][5][6] Beyond its role as a flavor compound, this compound serves as a versatile intermediate in organic synthesis and has been a subject of interest in studies related to prebiotic chemistry.[7][8] Its utility stems from the reactivity of the thioester functional group, which can be readily transformed into other functionalities, making it a valuable building block for more complex molecules.[7]

History and Discovery

While a definitive date for the initial discovery and isolation of this compound is not well-documented in readily available literature, its history is intrinsically linked to the broader exploration of thioesters and organosulfur chemistry. The synthesis and study of thioesters, in general, have been a part of organic chemistry for over a century, with early methods focusing on the reaction of thiols with acylating agents.

The development of various synthetic routes to thioacetates, such as the reaction of potassium thioacetate with alkyl halides, has been a common practice in organic synthesis.[9] More contemporary methods continue to be developed, focusing on efficiency, milder reaction conditions, and environmental sustainability.[10]

In recent decades, this compound has gained attention in the context of the "iron-sulfur world" hypothesis of the origin of life.[8] Researchers have demonstrated its formation under plausible prebiotic conditions, suggesting its potential role as a simple precursor to more complex biomolecules like acetyl-CoA.[8]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1534-08-3 | [1] |

| Molecular Formula | C₃H₆OS | [1] |

| Molecular Weight | 90.14 g/mol | [1][11] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.013 g/cm³ | [1] |

| Melting Point | 96–97 °C | [1] |

| Boiling Point | 97-99 °C | |

| Solubility | Soluble in organic solvents | [3] |

Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR | Chemical shifts (δ) in ppm: ~2.33 (s, 3H, CH₃-CO), ~2.25 (s, 3H, S-CH₃) | [12] |

| ¹³C NMR | Chemical shifts (δ) in ppm: ~195.7 (C=O), ~30.8 (CO-CH₃), ~11.5 (S-CH₃) | [13] |

| Infrared (IR) Spectroscopy | C=O stretching frequency: ~1690 cm⁻¹ | [14][15][16] |

| Mass Spectrometry (MS) | m/z top peak: 43; m/z 2nd highest: 90; m/z 3rd highest: 45 | [2][17] |

| Raman Spectroscopy | Key vibrational modes have been assigned in the literature. | [14][15][16] |

Synthesis of this compound

This compound can be synthesized through various methods, ranging from traditional chemical syntheses to more modern enzymatic and electrochemical approaches.

General Synthetic Routes

Several common strategies for the synthesis of thioesters, including this compound, are:

-

From Acid Chlorides and Thiols: The reaction of acetyl chloride with methanethiol (B179389) or its corresponding sodium salt (sodium thiomethoxide).[9]

-

From Carboxylic Acids and Thiols: Direct condensation of acetic acid and methanethiol using a dehydrating agent.

-

Alkylation of Thioacetate Salts: Reaction of an alkali metal salt of thioacetic acid (e.g., potassium thioacetate) with a methylating agent like methyl iodide.[9]

-

From Acetic Anhydride (B1165640): Reaction of acetic anhydride with sodium thiomethoxide.[18]

-

Prebiotic Synthesis: Formation from simple precursors like acetylene, methane (B114726) thiol, and carbon monoxide under hydrothermal conditions.[19]

Detailed Experimental Protocols

This method provides a straightforward route to this compound with a reported yield of 42%.

-

Materials:

-

Acetic anhydride

-

Sodium thiomethoxide

-

Water

-

-

Procedure:

-

In a suitable reaction vessel, dissolve sodium thiomethoxide in water.

-

To this solution, add acetic anhydride.

-

Heat the reaction mixture to 60-70 °C and maintain for 2 hours.

-

After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain this compound.

-

Further purification can be achieved by distillation.

-

This protocol describes the synthesis via the reaction of a thiol with an acetylating agent and can be adapted for methanethiol.

-

Materials:

-

Methanethiol (or a suitable precursor)

-

Acetyl chloride or Acetic anhydride

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM) or Diethyl ether (as solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methanethiol in the chosen anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base (1.1 equivalents), followed by the dropwise addition of the acetylating agent (1.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation.

-

Role in Prebiotic Chemistry and Potential Signaling Pathways

This compound has been identified as a key molecule in the "iron-sulfur world" hypothesis for the origin of life.[8] In this context, it is proposed to have formed under primordial hydrothermal vent conditions and acted as a precursor to acetyl-CoA, a central molecule in metabolism. The high-energy thioester bond in this compound could have provided the necessary energy for early metabolic reactions.

The formation of this compound in this scenario can be visualized as a key step in a prebiotic synthetic pathway.

Conclusion

This compound is a molecule of significant interest due to its presence in natural products, its utility in organic synthesis, and its potential role in the origins of life. This guide has provided a detailed overview of its discovery, properties, synthesis, and characterization. The provided experimental protocols and summarized data offer a valuable resource for researchers and scientists working with this versatile thioester. Further research into its biological roles and applications in drug development may uncover new and exciting avenues for this fundamental organosulfur compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C3H6OS | CID 73750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1534-08-3: this compound | CymitQuimica [cymitquimica.com]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0031189) [hmdb.ca]

- 5. methyl thioacetate, 1534-08-3 [thegoodscentscompany.com]

- 6. Showing Compound this compound (FDB003209) - FooDB [foodb.ca]

- 7. nbinno.com [nbinno.com]

- 8. Iron–sulfur world hypothesis - Wikipedia [en.wikipedia.org]

- 9. Thioester - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Methyl thiolacetate [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Infrared and Raman spectra of this compound: toward an understanding of the biochemical reactivity of esters of coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Methyl thiolacetate [webbook.nist.gov]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

S-Methyl Thioacetate: A Technical Guide to Safe Handling and Hazard Mitigation for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for S-Methyl Thioacetate (B1230152) (CAS No. 1534-08-3). The following sections detail the toxicological profile, recommended handling procedures, personal protective equipment, and emergency response protocols to ensure the safe and effective use of this compound in a laboratory and drug development setting.

Hazard Identification and Classification

S-Methyl Thioacetate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards before handling the compound.

GHS Classification:

-

Skin Irritation: Category 2[1]

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for designing safe experimental and storage conditions.

| Property | Value | Source |

| CAS Number | 1534-08-3 | [4][7][11] |

| Molecular Formula | C₃H₆OS | [5][11] |

| Molecular Weight | 90.14 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [12] |

| Odor | Strong, pungent, reminiscent of garlic or onion | [3][12] |

| Boiling Point | 97 - 99 °C (206.6 - 210.2 °F) | [5] |

| Flash Point | 12 °C (53.6 °F) | [5][7] |

| Density | 1.024 g/cm³ | [3][13] |

| Water Solubility | Immiscible | [5] |

Toxicological Data

| Route of Exposure | GHS Category | Available Data | Source |

| Dermal | Category 3 | ATE (Acute Toxicity Estimate) = 30,000 mg/kg. No mortality was observed in a limit test on rats at 2000 mg/kg. | [1][11] |

| Inhalation | Category 3 | ATE (Acute Toxicity Estimate) = 400 mg/l | [1] |

| Oral | No data available | Harmful if swallowed (H302) is listed by some suppliers. | [6][8][9][10][14] |

Experimental Protocols (Representative)

Detailed experimental protocols for the toxicological classification of this compound are not publicly available. However, the following sections describe representative methodologies based on OECD guidelines for the assessment of chemical hazards.

Acute Dermal Toxicity (Representative Protocol based on OECD 402)

-

Objective: To determine the acute toxic effects of a substance applied to the skin.

-

Test Species: Typically, adult rats (Wistar or Sprague-Dawley strains) are used.[11]

-

Methodology:

-

Healthy, young adult animals with intact skin are selected and acclimatized.

-

The fur on the dorsal area of the trunk is clipped approximately 24 hours before the test.

-

The test substance is applied uniformly over an area of at least 10% of the body surface.

-

The treated area is covered with a porous gauze dressing and a non-irritating tape.

-

The animals are exposed to the substance for a 24-hour period.

-

Following exposure, the dressing is removed, and the skin is cleansed.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A necropsy is performed on all animals at the end of the observation period.

-

Acute Inhalation Toxicity (Representative Protocol based on OECD 412)

-

Objective: To determine the toxicity of a substance following repeated inhalation exposure over a 28-day period.

-

Test Species: Typically, rodents are used.

-

Methodology:

-

Groups of at least 5 male and 5 female animals are exposed to the test substance at three or more concentration levels, along with a control group exposed to filtered air.

-

Exposure is typically for 6 hours per day, 5 to 7 days a week, for 28 days.

-

The exposure is conducted in inhalation chambers, preferably using a nose-only or head-only system for aerosols to minimize oral ingestion.

-

During the study, animals are observed for clinical signs of toxicity.

-

At the end of the 28-day period, animals are euthanized, and a full necropsy is performed, including histopathological examination of the respiratory tract and other target organs.

-

Eye Irritation (Representative In Vitro Protocol based on Reconstructed Human Cornea-like Epithelium)

-

Objective: To assess the potential of a substance to cause eye irritation using an in vitro model.

-

Methodology:

-

A reconstructed human cornea-like epithelium tissue model is used.

-

The test substance is applied to the surface of the tissue.

-

After a defined exposure period, the substance is rinsed off.

-

The viability of the tissue is determined using a colorimetric assay (e.g., MTT assay), which measures mitochondrial dehydrogenase activity.

-

The viability of the treated tissue is compared to that of a negative control. A significant reduction in viability indicates a potential for eye irritation.

-

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][12]

-

Use non-sparking tools and explosion-proof equipment.[1][4][11]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1][4][11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][4][11]

-

Avoid contact with skin and eyes.[1]

-

Avoid breathing vapors or mists.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][11]

-

Store apart from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| Protection Type | Specification | Source |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. | [1][4] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | [1][4] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an organic vapor cartridge. | [1][4] |

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][11]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][4][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][4][11]

Accidental Release Measures

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Contain the spill using an inert absorbent material.

-

Collect the absorbed material in a suitable, closed container for disposal.[11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Diagrams

This compound Handling Workflow

Caption: Workflow for the safe handling of this compound.

PPE Selection for this compound

Caption: PPE selection based on the hazards of this compound.

References

- 1. prod.adv-bio.com [prod.adv-bio.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. echemi.com [echemi.com]

- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 5. epa.gov [epa.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. This compound AldrichCPR 1534-08-3 [sigmaaldrich.com]

- 8. oecd.org [oecd.org]

- 9. This compound | C3H6OS | CID 73750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. methyl thioacetate, 1534-08-3 [thegoodscentscompany.com]

- 13. S-甲基硫代乙酸酯 natural, ≥96%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 14. This compound | 1534-08-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Spectroscopic Profile of S-Methyl Thioacetate: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the characterization of S-Methyl Thioacetate (B1230152).

This technical guide provides a comprehensive overview of the spectroscopic data for S-Methyl thioacetate (CH₃C(O)SCH₃), a key organosulfur compound. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for the identification and characterization of this molecule. This document presents quantitative data in structured tables, details experimental protocols for data acquisition, and includes visualizations to illustrate analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.4 | Singlet | 3H | -C(=O)CH₃ |

| ~2.4 | Singlet | 3H | -SCH₃ |

Note: Predicted chemical shifts. Experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O |

| ~30 | -C(=O)CH₃ |

| Value not found | -SCH₃ |

Note: Predicted chemical shifts for the carbonyl and acetyl carbons. The chemical shift for the S-methyl carbon is expected to be significantly lower.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| Data not found | C=O stretch |

| Data not found | C-H stretch |

| Data not found | C-S stretch |

Note: While the IR and Raman spectra of this compound have been determined, a detailed list of absorption bands and their assignments was not available in the searched resources.[1][2]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Fragmentation |

| 43 | 100% (Base Peak) | [CH₃CO]⁺ |

| 90 | High | [M]⁺ (Molecular Ion) |

| 45 | Moderate | [CHS]⁺ or [CH₃S]⁺ |

Source: GC-MS data from PubChem.[3][4]

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation. The following sections outline the general procedures for NMR, IR, and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

If the solution contains particulate matter, filter it through a small plug of glass wool into the NMR tube.

¹H NMR Spectroscopy Parameters:

-

Instrument: 400 or 500 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: Approximately -2 to 12 ppm

¹³C NMR Spectroscopy Parameters:

-

Instrument: 100 or 125 MHz NMR Spectrometer

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30')

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2 seconds

-

Spectral Width: Approximately 0 to 220 ppm

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Correct the phase of the spectrum.

-

Apply a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify and list the chemical shifts of all peaks.

Infrared (IR) Spectroscopy

Sample Preparation (ATR-Neat):

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Place a small drop of neat this compound directly onto the ATR crystal.

Instrument Parameters:

-

Instrument: Bruker Tensor 27 FT-IR Spectrometer or equivalent.[3][4]

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

Data Processing:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Sample Preparation for GC-MS:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC-MS Parameters:

-

Gas Chromatograph:

-

Injector Temperature: 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium.

-